molecular formula C₂₇H₄₂O₄ B1155675 Methyl 5-(3β-pregnenolone) Pentanoate

Methyl 5-(3β-pregnenolone) Pentanoate

Cat. No.: B1155675
M. Wt: 430.62
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(3β-pregnenolone) pentanoate is a synthetic steroid derivative where a pentanoate ester group is conjugated to the 3β-hydroxyl position of pregnenolone. Pregnenolone, a precursor to steroid hormones, is modified here to enhance lipophilicity or modulate bioavailability.

Properties

Molecular Formula

C₂₇H₄₂O₄

Molecular Weight

430.62

Synonyms

Methyl 5-(((3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)pentanoate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, focusing on substituent groups, synthesis yields, and molecular properties:

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Synthesis Yield Key Properties/Applications Reference
Methyl pentanoate Simple methyl ester 116.16 N/A High volatility; used in flavorings
Methyl 5-(3-hydroxyphenoxy)-pentanoate 3-hydroxyphenoxy group at C5 ~278.29 (estimated) 64% Enhanced polarity; potential drug intermediate
Ethyl 5-(3-thienyl)pentanoate 3-thienyl group at C5 212.31 N/A Thiophene-derived; used in organic synthesis
Methyl 5-(2-methyl-pyranoquinolinyl)pentanoate Heterocyclic pyranoquinoline group 396.44 59% Anti-leishmanial activity reported
Methyl 5-(4-arylheptyl)phenylpentanoate Bulky arylalkyl substituent 438.28 N/A High molecular weight; liquid state
Key Observations:
  • Substituent Effects on Polarity: The introduction of polar groups (e.g., 3-hydroxyphenoxy in ) increases hydrophilicity compared to simple methyl pentanoate. Methyl 5-(3β-pregnenolone) pentanoate, with its steroidal core, likely exhibits intermediate polarity, balancing the hydrophobic pregnenolone backbone and the ester group.
  • Synthesis Efficiency: Yields for analogs with complex substituents (e.g., 59% for the pyranoquinoline derivative ) suggest that steric hindrance from bulky groups may reduce reaction efficiency. The pregnenolone moiety in the target compound could pose similar synthetic challenges.

Physicochemical Properties

Volatility and Stability:
  • Methyl pentanoate demonstrates high volatility (boiling point ~126°C) and stability in hydrodistillation processes .
  • Compounds with aromatic or heterocyclic substituents (e.g., thienyl or phenoxy groups) exhibit reduced volatility due to increased molecular weight and intermolecular interactions .
  • This compound: Expected to have low volatility and high thermal stability due to its bulky steroid backbone, similar to aryl-substituted analogs like Methyl 5-(4-arylheptyl)phenylpentanoate .
Reactivity:
  • Simple esters like methyl pentanoate undergo H-atom abstraction in combustion, with dominant pathways involving β-scission .
  • Steroid-conjugated esters may exhibit unique degradation patterns due to the stability of the pregnenolone core.

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